molecular formula C6H7BrN2OS B13506382 4-Bromobenzene-1-sulfonoimidamide

4-Bromobenzene-1-sulfonoimidamide

Katalognummer: B13506382
Molekulargewicht: 235.10 g/mol
InChI-Schlüssel: LDRUBBWHBFCWRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobenzene-1-sulfonoimidamide is an organosulfur compound characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a sulfonoimidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzene-1-sulfonoimidamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromobenzene-1-sulfonoimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfonoimidamide group can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to sulfonic acids or sulfinamides.

Wissenschaftliche Forschungsanwendungen

4-Bromobenzene-1-sulfonoimidamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Bromobenzene-1-sulfonoimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonoimidamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Sulfonamides: Compounds containing the sulfonamide group, which have similar chemical properties and applications.

    Sulfoximines: These compounds also contain a sulfur atom bonded to nitrogen and oxygen, and they share some reactivity patterns with sulfonoimidamides.

    Sulfonimidates: These are closely related to sulfonoimidamides and are often used as intermediates in their synthesis.

Uniqueness: 4-Bromobenzene-1-sulfonoimidamide is unique due to the presence of both a bromine atom and a sulfonoimidamide group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C6H7BrN2OS

Molekulargewicht

235.10 g/mol

IUPAC-Name

1-(aminosulfonimidoyl)-4-bromobenzene

InChI

InChI=1S/C6H7BrN2OS/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H3,8,9,10)

InChI-Schlüssel

LDRUBBWHBFCWRH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1S(=N)(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.